(R)-1-(1H-imidazol-4-yl)ethan-1-amine (R)-1-(1H-imidazol-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252602
InChI: InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1
SMILES:
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol

(R)-1-(1H-imidazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18252602

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(1H-imidazol-4-yl)ethan-1-amine -

Specification

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
IUPAC Name (1R)-1-(1H-imidazol-5-yl)ethanamine
Standard InChI InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1
Standard InChI Key ZHELUGTZRQNNNL-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=CN=CN1)N
Canonical SMILES CC(C1=CN=CN1)N

Introduction

Structural Characteristics and Chemical Identity

(R)-1-(1H-Imidazol-4-yl)ethan-1-amine belongs to the class of heterocyclic amines, featuring a five-membered imidazole ring substituted at the 4-position with an ethylamine side chain. The chiral (R)-configuration at the ethylamine carbon introduces stereochemical specificity, a critical factor in receptor binding.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
IUPAC Name(1R)-1-(1H-Imidazol-5-yl)ethanamine
Molecular FormulaC₅H₉N₃
Molecular Weight111.15 g/mol
CAS NumberNot publicly disclosed
SMILES (Isomeric)CC@HN
InChI KeyZHELUGTZRQNNNL-SCSAIBSYSA-N
PubChem CID93512546

The compound’s imidazole ring confers aromaticity and hydrogen-bonding capacity, while the ethylamine side chain enables protonation under physiological conditions, akin to histamine . X-ray crystallography of analogous structures reveals planar imidazole geometries and staggered conformations in the ethylamine moiety, suggesting similar spatial arrangements.

Synthesis and Chemical Reactivity

Synthetic routes to (R)-1-(1H-imidazol-4-yl)ethan-1-amine prioritize enantioselective methods. A widely employed strategy involves the condensation of imidazole-4-carbaldehyde with a chiral amine precursor, followed by reductive amination. For example:

  • Schiff Base Formation: Imidazole-4-carbaldehyde reacts with (R)-α-methylbenzylamine in ethanol, catalyzed by acetic acid, to yield an (R)-configured Schiff base.

  • Reduction: Sodium borohydride reduces the Schiff base to the corresponding amine, preserving stereochemistry with >98% enantiomeric excess.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Schiff Base FormationEtOH, AcOH, reflux, 4h85%
ReductionNaBH₄, MeOH, 0°C to RT, 2h78%

Alternative pathways include enzymatic resolution of racemic mixtures or asymmetric hydrogenation, though these methods are less commonly reported . The compound’s primary amine group participates in nucleophilic reactions, enabling derivatization into amides, ureas, or thioureas for structure-activity studies.

Biological Relevance and Receptor Interactions

The structural similarity between (R)-1-(1H-imidazol-4-yl)ethan-1-amine and histamine (2-(1H-imidazol-4-yl)ethanamine) underpins its biological significance . Histamine receptors (H₁–H₄) regulate allergic responses, gastric acid secretion, and neurotransmission, with ligand specificity influenced by stereochemistry .

Histamine Receptor Affinity

In silico docking studies predict that the (R)-enantiomer exhibits higher affinity for H₃ and H₄ receptors compared to the (S)-form, due to optimal alignment of the ethylamine side chain within receptor pockets. For instance, the (R)-configuration positions the amine group to form a salt bridge with Glu⁵.⁴⁶ in the H₃ receptor, a interaction absent in the (S)-enantiomer.

Analytical Characterization and Spectroscopic Data

Characterization of (R)-1-(1H-imidazol-4-yl)ethan-1-amine relies on chiral HPLC and spectroscopic techniques:

  • ¹H NMR (400 MHz, D₂O): δ 7.62 (s, 1H, imidazole H-2), 6.85 (s, 1H, imidazole H-5), 3.15–3.10 (m, 1H, CH), 2.95–2.85 (m, 2H, CH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).

  • MS (ESI+): m/z 112.1 [M+H]⁺, consistent with the molecular formula C₅H₉N₃.

Chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of enantiomers (α = 1.32), ensuring high enantiomeric purity.

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